molecular formula C10H14N2O5 B080816 Thymidine-alpha-14C CAS No. 13123-07-4

Thymidine-alpha-14C

Cat. No.: B080816
CAS No.: 13123-07-4
M. Wt: 244.22 g/mol
InChI Key: IQFYYKKMVGJFEH-ROLIIFIXSA-N
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Description

Thymidine-alpha-14C is a radiolabeled compound where the thymidine molecule is tagged with the radioactive isotope carbon-14. Thymidine itself is a pyrimidine deoxynucleoside, which is a building block of DNA. The incorporation of carbon-14 allows for the tracking and quantification of thymidine in various biological processes, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-alpha-14C involves the incorporation of carbon-14 into the thymidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of thymidine. One common method involves the use of carbon-14 labeled formate or formaldehyde in the presence of thymidine precursors .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of carbon-14 labeled precursors, followed by their incorporation into thymidine. This process requires stringent control of reaction conditions to ensure the purity and specific activity of the final product .

Chemical Reactions Analysis

Types of Reactions: Thymidine-alpha-14C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thymidine-alpha-14C is extensively used in scientific research due to its ability to trace and quantify DNA synthesis and cell proliferation. Some key applications include:

Mechanism of Action

Thymidine-alpha-14C exerts its effects by incorporating into newly synthesized DNA during cell division. The radioactive carbon-14 allows for the detection and quantification of thymidine incorporation, providing insights into DNA synthesis and cell proliferation. The primary molecular targets are the enzymes involved in DNA replication, such as DNA polymerase .

Comparison with Similar Compounds

Uniqueness: Thymidine-alpha-14C is unique due to its use of carbon-14, which provides a longer half-life compared to tritium, allowing for extended studies. Additionally, the incorporation of carbon-14 does not significantly alter the chemical properties of thymidine, making it a reliable tracer in various biological systems .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(114C)methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-ROLIIFIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH3]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927134
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~14~C)methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13123-07-4, 30819-56-8
Record name Thymidine-alpha-14C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030819568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~14~C)methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCBr
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O

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